molecular formula C9H9BrO2 B8567710 (R)-Methyl 2-bromo-2-phenylacetate CAS No. 37167-63-8

(R)-Methyl 2-bromo-2-phenylacetate

Cat. No. B8567710
M. Wt: 229.07 g/mol
InChI Key: NHFBYYMNJUMVOT-MRVPVSSYSA-N
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Patent
US07741317B2

Procedure details

2-Phenyl-3,4-dihydro-2H-1,4-benzothiazine: To bromo-phenyl-acetic acid methyl ester (4.88 g, 21 mmol) in DMF (15 mL) under an argon atmosphere was added 2-amino-benzenethiol (2.3 mL, 21 mmol) and the reaction was stirred at rt overnight. The reaction mixture was diluted with EtOAc (5 mL) and water (50 mL) and the crude product was collected by filtration, washed with warm EtOAc, and dried to give 2-phenyl-4H-1,4-benzothiazin-3-one as a white solid (3.49 g). LC/MS m/z 242 (M+H)+. To this intermediate (3.48 g, 14.4 mmol) in THF (50 mL) under an argon atmosphere was added 1M BH3.THF (50 mL, 50 mmol) and the reaction was stirred at rt overnight. The reaction was quenched with 1N HCl and extracted with ether. The combined organic fractions were dried over MgSO4 and concentrated. 201A was purified by recrystallization from hot EtOAc/hexanes to yield pale pink crystals (1.5 g). LC/MS m/z 228.2 (M+H)+.
Name
2-Phenyl-3,4-dihydro-2H-1,4-benzothiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][NH:11][C:10]3[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=3[S:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[O:18]C(=O)C(Br)C1C=CC=CC=1.NC1C=CC=CC=1S>CN(C=O)C.CCOC(C)=O.O>[C:1]1([CH:7]2[C:12](=[O:18])[NH:11][C:10]3[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=3[S:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-Phenyl-3,4-dihydro-2H-1,4-benzothiazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1SC2=C(NC1)C=CC=C2
Name
Quantity
4.88 g
Type
reactant
Smiles
COC(C(C1=CC=CC=C1)Br)=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the crude product was collected by filtration
WASH
Type
WASH
Details
washed with warm EtOAc
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1SC2=C(NC1=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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